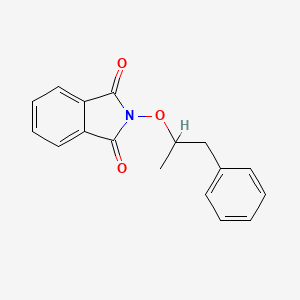

N-(alpha-Methylphenethyloxy)phthalimide

Description

Properties

CAS No. |

73771-06-9 |

|---|---|

Molecular Formula |

C17H15NO3 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

2-(1-phenylpropan-2-yloxy)isoindole-1,3-dione |

InChI |

InChI=1S/C17H15NO3/c1-12(11-13-7-3-2-4-8-13)21-18-16(19)14-9-5-6-10-15(14)17(18)20/h2-10,12H,11H2,1H3 |

InChI Key |

QYHWWEYPZIUHQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-Methylphenethyloxy)phthalimide typically involves the reaction of phthalic anhydride with alpha-methylphenethyloxyamine under reflux conditions in an organic solvent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the phthalimide ring.

Industrial Production Methods

Industrial production of phthalimides often employs methods such as the Gabriel synthesis, which involves the reaction of phthalimide with alkyl halides under basic conditions. This method is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

N-(alpha-Methylphenethyloxy)phthalimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

N-(alpha-Methylphenethyloxy)phthalimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(alpha-Methylphenethyloxy)phthalimide involves its interaction with molecular targets such as enzymes and receptors. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histones and thereby affecting gene expression . This mechanism is crucial in its potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Phthalimide Derivatives

Substituent Effects on Bioactivity

Table 1: Substituent-Dependent Bioactivity of Phthalimides

Key Observations :

- Electron-withdrawing groups (e.g., sulfonyloxy) enhance reactivity with proteases, enabling covalent modification .

- Aromatic/alkylthio groups (e.g., phenylthio, cyclohexylthio) confer specificity for enzyme inhibition (nematode TPPs) or industrial applications (vulcanization) .

- Bulky substituents (e.g., adamantyl) improve antiviral activity by optimizing target binding .

Key Observations :

Q & A

Q. What are the recommended synthetic routes for N-(alpha-Methylphenethyloxy)phthalimide, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution between phthalimide derivatives and alpha-methylphenethyl bromide. A base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO is used to deprotonate the phthalimide and facilitate alkylation . Optimization may require temperature control (80–100°C) and extended reaction times (12–24 h). Monitoring via TLC or HPLC ensures completion. Challenges include competing elimination reactions; using excess alkylating agent and inert atmospheres minimizes side products .

Q. How can researchers characterize the purity and structure of N-(alpha-Methylphenethyloxy)phthalimide?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Phthalimide protons appear as distinct aromatic signals (δ 7.6–8.0 ppm), while the alpha-methylphenethyloxy group shows characteristic alkyl and ether resonances .

- FT-IR : Strong C=O stretches (~1700–1780 cm⁻¹) confirm the phthalimide core .

- Elemental analysis : Validates empirical formula (C, H, N, O) with ≤0.3% deviation .

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities .

Q. What solvents and pH conditions stabilize N-(alpha-Methylphenethyloxy)phthalimide during storage?

The compound is stable in anhydrous DMSO or DMF but hydrolyzes in aqueous basic conditions (pH > 9). Storage at –20°C in amber vials under nitrogen prevents degradation. Kinetic studies on analogous N-hydroxymethyl phthalimides show rapid decomposition in NaOH (0.18 M), completing within 50 s, while neutral buffers (pH 7–8) preserve integrity .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of N-(alpha-Methylphenethyloxy)phthalimide in nucleophilic substitution reactions?

Electron-withdrawing groups on the phthalimide core (e.g., nitro or bromo substituents) enhance electrophilicity, accelerating SN2 reactions. For example, N-(p-nitrophenylsulfonyl)phthalimide reacts 3× faster with amines than unsubstituted analogs due to increased leaving-group ability . Conversely, electron-donating groups (e.g., methoxy) reduce reactivity. Hammett studies (ρ = +1.05–1.18) confirm a transition state with partial positive charge on the phthalimide nitrogen, consistent with an SN2 or addition-elimination mechanism .

Q. What methodologies resolve contradictions in kinetic data for hydrolysis or degradation pathways?

Contradictions often arise from solvent polarity, pH, or nucleophile strength. For example, N-hydroxymethyl phthalimide degrades rapidly in NaOH (0.18 M) but remains stable at pH 9.0. Such discrepancies are resolved using:

- Buffer systems : Specific bases (e.g., 1,4-diazabicyclo[2.2.2]octane) vs. general bases (e.g., OH⁻) yield distinct rate constants .

- Isotopic labeling : Tritium-labeled analogs track degradation products via radio-HPLC .

- Computational modeling : DFT calculations predict transition states and validate experimental activation energies .

Q. How can N-(alpha-Methylphenethyloxy)phthalimide be leveraged in photoredox-catalyzed C–C bond formation?

Under visible light (450 nm), Ru(bpy)₃²⁺ or organic dyes (e.g., Eosin Y) generate radical intermediates. The phthalimide group acts as an electron acceptor, enabling α-alkylation of aldehydes or [2+2] cycloadditions. Key parameters include:

Q. What strategies improve the biological activity of phthalimide derivatives, such as antioxidant or enzyme inhibition profiles?

Structure-activity relationship (SAR) studies show:

- Substituent positioning : Para-substituted aryl groups (e.g., 4-chlorophenyl) enhance DPPH radical scavenging (IC₅₀ = 1.40 mg/mL) compared to methyl derivatives .

- Hybridization : Conjugation with selenoethyl or glycoside moieties improves anti-inflammatory activity by modulating COX-2 inhibition .

- Prodrug design : Hydroxymethyl derivatives (e.g., N-hydroxymethyl phthalimide) exhibit pH-dependent release of active metabolites .

Methodological Tables

Q. Table 1. Kinetic Parameters for Phthalimide Derivatives

Q. Table 2. Biological Activity of Selected Analogs

| Compound | Assay Type | IC₅₀/EC₅₀ | Reference ID |

|---|---|---|---|

| N-(4-Chlorophenyl)phthalimide | DPPH scavenging | 1.40 mg/mL | |

| N-Phthalimidomethyl glycoside | COX-2 inhibition | 0.85 μM | |

| N-Tritioacetoxyphthalimide | Acetylation yield | 92% (HPLC) |

Key Considerations for Experimental Design

- Reproducibility : Use anhydrous solvents and rigorously exclude moisture for alkylation steps .

- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., Gaussian09) .

- Safety : Handle brominated intermediates (e.g., 5-bromopentyl derivatives) in fume hoods due to lachrymatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.